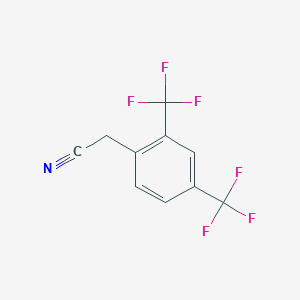

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Description

Historical Context and Evolution of Fluorinated Phenylacetonitriles in Synthetic Chemistry

The journey of fluorinated phenylacetonitriles in synthetic chemistry is intrinsically linked to the broader history of organofluorine chemistry. Phenylacetonitrile (B145931), also known as benzyl (B1604629) cyanide, has long been a staple in organic synthesis, serving as a versatile precursor for a wide array of compounds, including pharmaceuticals, dyes, and fragrances. The introduction of fluorine into this scaffold marked a significant leap forward, driven by the growing understanding of fluorine's unique effects on molecular properties.

Early methods for the synthesis of fluorinated aryl nitriles often relied on classical reactions adapted for fluorinated substrates. The Sandmeyer reaction , discovered in 1884, provided a pathway to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbohrium.com This method could be applied to fluorinated anilines to produce the corresponding benzonitriles. Another classical method, the Rosenmund-von Braun reaction , enabled the cyanation of aryl halides using copper(I) cyanide, often at high temperatures. organic-chemistry.orgwikipedia.org

The development of modern catalytic methods has revolutionized the synthesis of these compounds. Palladium-catalyzed cyanation reactions, for instance, have emerged as powerful tools for the efficient and milder synthesis of aryl nitriles from aryl halides or triflates. acs.orgorganic-chemistry.org These advancements have made a wider range of fluorinated phenylacetonitriles, including those with multiple trifluoromethyl groups, more accessible to researchers.

Significance of Bis-Trifluoromethylation in Aromatic Systems for Chemical Research

The presence of two trifluoromethyl (-CF3) groups on an aromatic ring, as seen in 2,4-Bis(Trifluoromethyl)Phenylacetonitrile, has profound implications for the molecule's properties and reactivity. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com This strong inductive effect significantly alters the electron density of the phenyl ring, influencing its reactivity in various chemical transformations.

The key contributions of bis-trifluoromethylation to the properties of aromatic systems include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This property is of paramount importance in medicinal chemistry, as it can lead to drugs with longer half-lives and improved pharmacokinetic profiles. mdpi.com

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.com This is a critical factor for the bioavailability and efficacy of many drugs.

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the -CF3 groups can significantly impact the acidity of nearby functional groups. For instance, the methylene (B1212753) protons of the acetonitrile (B52724) moiety in this compound are expected to be more acidic compared to non-fluorinated phenylacetonitrile, making it a more reactive nucleophile in certain reactions.

Unique Intermolecular Interactions: The fluorine atoms in the trifluoromethyl groups can participate in non-covalent interactions, such as halogen bonding, which can influence crystal packing and binding to biological targets. mdpi.com

These properties make the bis(trifluoromethyl)phenyl motif a privileged scaffold in the design of pharmaceuticals and advanced materials. nih.gov

Current Research Landscape and Future Directions for this compound

While the 3,5-bis(trifluoromethyl)phenyl isomer has been more extensively studied, the unique 2,4-substitution pattern of the target compound offers distinct steric and electronic properties that are of growing interest to researchers. Current research involving the 2,4-bis(trifluoromethyl)phenyl moiety often focuses on its incorporation into larger, more complex molecules to leverage the beneficial effects of the two trifluoromethyl groups.

Table 1: Potential Synthetic Routes to this compound

| Starting Material | Reaction Type | Key Reagents | Potential Advantages |

| 2,4-Bis(trifluoromethyl)benzyl halide | Nucleophilic Substitution | Cyanide source (e.g., NaCN, KCN) | Direct and often high-yielding route. |

| 2,4-Bis(trifluoromethyl)aniline | Sandmeyer Reaction | NaNO₂, HCl, CuCN | Utilizes readily available anilines. |

| 2,4-Bis(trifluoromethyl)benzaldehyde | Conversion to Aldoxime and Dehydration | Hydroxylamine, Dehydrating agent | Multi-step but avoids highly toxic cyanides in the final step. google.com |

Future Directions:

The future of research on this compound is likely to be driven by its potential as a key intermediate in several cutting-edge areas:

Medicinal Chemistry: The unique electronic and lipophilic properties conferred by the 2,4-bis(trifluoromethyl)phenyl group make it an attractive scaffold for the development of new therapeutic agents. Research will likely focus on synthesizing novel drug candidates for a range of diseases by incorporating this moiety.

Materials Science: The thermal and chemical stability imparted by the trifluoromethyl groups makes this compound a promising building block for high-performance polymers and organic electronic materials. mdpi.com Future research may explore its use in the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Agrochemicals: The development of new pesticides and herbicides often relies on the introduction of fluorinated groups to enhance potency and selectivity. The this compound core could be a valuable starting point for the synthesis of next-generation agrochemicals.

Properties

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEJFFSIEUOCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371182 | |

| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201789-28-8 | |

| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201789-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Bis Trifluoromethyl Phenylacetonitrile

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing 2,4-Bis(Trifluoromethyl)Phenylacetonitrile typically rely on the nucleophilic substitution of a suitable precursor or the direct cyanation of an activated aromatic ring. These routes are well-documented and form the basis for many laboratory and industrial-scale preparations.

Precursor-Based Synthesis and Optimization (e.g., from trifluoromethylbenzyl bromide/chloride)

A common and direct method for synthesizing arylacetonitriles involves the reaction of a benzyl (B1604629) halide with a cyanide salt. In the case of this compound, the precursor is 2,4-bis(trifluoromethyl)benzyl bromide or chloride. This reaction is a standard nucleophilic substitution where the cyanide ion (CN⁻) displaces the halide.

The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemicalbook.com The choice of solvent is crucial for the reaction's success, with polar aprotic solvents or aqueous-organic mixtures being common. For instance, a mixture of ethanol (B145695) and water can be used to facilitate the dissolution of both the organic precursor and the inorganic cyanide salt. chemicalbook.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, are often added to enhance the reaction rate by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase. google.com

Optimization of this synthesis focuses on maximizing yield and minimizing impurities. Key parameters include reaction temperature, time, and the molar ratio of reactants. Temperatures are typically controlled between 45°C and 80°C, with reaction times extending up to 20 hours to ensure complete conversion. chemicalbook.comgoogle.com

| Precursor | Cyanide Source | Catalyst/Additive | Solvent System | Temperature (°C) | Typical Reaction Time (h) |

|---|---|---|---|---|---|

| 2,4-Bis(trifluoromethyl)benzyl chloride | Sodium Cyanide (NaCN) | Tetrabutylammonium bromide | Water | 45-55 | 10-12 |

| 2,4-Bis(trifluoromethyl)benzyl bromide | Potassium Cyanide (KCN) | None | Ethanol/Water | Reflux (~80°C) | 20 |

Cyanation Reactions in the Presence of Bis-Trifluoromethylated Aromatic Rings

An alternative strategy involves the direct introduction of a nitrile group onto a pre-existing 2,4-bis(trifluoromethyl)phenyl ring. This is typically achieved through the cyanation of an aryl halide, such as 1-bromo-2,4-bis(trifluoromethyl)benzene. This approach, often referred to as a Rosenmund-von Braun reaction, traditionally requires harsh conditions, including high temperatures and the use of copper(I) cyanide.

Green Chemistry Approaches in the Synthesis of Fluorinated Arylacetonitriles

In recent years, significant effort has been directed toward developing more environmentally benign synthetic methods, a core principle of green chemistry. dovepress.com For the synthesis of fluorinated arylacetonitriles, this includes the use of less toxic reagents, recyclable catalysts, and eco-friendly solvents. dovepress.comgoogle.com

One promising green approach is the use of ionic liquids as recyclable solvents, which can replace volatile organic compounds and often enhance reaction rates. google.com Another key area of development is the replacement of highly toxic cyanide salts. Research has explored cyanide-free routes, such as the catalytic reductive cyanation of α-aryl amines using carbon dioxide and ammonia (B1221849) as the source of the cyano group. acs.orgnih.gov Biocatalysis, using enzymes like arylacetonitrilases, also represents an emerging green chemistry tool, although it is more commonly applied to the hydrolysis of nitriles rather than their synthesis. nih.gov The development of these methods aims to reduce the environmental impact associated with the production of valuable fluorinated intermediates. semanticscholar.org

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry increasingly relies on powerful catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and related compounds has benefited significantly from these advancements, particularly in the realm of transition metal catalysis.

Transition Metal-Catalyzed Cyanation and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming carbon-carbon bonds, including the introduction of a cyano group onto an aromatic ring. rsc.org Palladium, nickel, and copper are the most commonly employed metals for this transformation. rsc.orggoogle.com

Palladium-catalyzed cyanation of aryl halides and triflates is a well-established and highly versatile method. acs.org These reactions typically use a palladium(0) source, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide. organic-chemistry.org The use of zinc cyanide is often preferred as it is less toxic than alkali metal cyanides and can mitigate catalyst deactivation. google.com

Nickel-based catalysts offer a more cost-effective alternative to palladium and have proven highly effective for the cyanation of aryl chlorides, which are often less reactive than the corresponding bromides. google.comgoogleapis.com A typical nickel catalytic system might consist of a nickel(II) salt, a diphosphine ligand, and a reducing agent like zinc powder. organic-chemistry.orggoogle.com

| Metal Catalyst | Typical Precursor | Common Ligands | Cyanide Source | Key Advantages |

|---|---|---|---|---|

| Palladium (Pd) | Aryl Bromides, Iodides, Triflates | Triphenylphosphine (PPh₃), dppf | Zn(CN)₂, K₄[Fe(CN)₆] | High functional group tolerance, mild conditions. acs.org |

| Nickel (Ni) | Aryl Chlorides, Bromides | dppf, dcypt, dcype | Zn(CN)₂, NaCN, Aminoacetonitriles | Cost-effective, effective for less reactive aryl chlorides. organic-chemistry.org |

| Copper (Cu) | Aryl Iodides, Bromides | 1-Alkylimidazoles, Phenanthroline | KCN, K₄[Fe(CN)₆], CuCN | Classic method (Rosenmund-von Braun), useful for specific substrates. google.com |

Organocatalytic and Asymmetric Synthesis Relevant to Fluorinated Nitriles

While this compound itself is achiral, it serves as a crucial building block for synthesizing chiral molecules, where the carbon atom adjacent to the nitrile group (the α-carbon) becomes a stereocenter. Asymmetric synthesis aims to control the stereochemistry of this center, which is vital for the biological activity of many pharmaceuticals.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. chimia.ch Chiral organocatalysts, such as derivatives of cinchona alkaloids or chiral phase-transfer catalysts, can be used to direct the enantioselective addition of nucleophiles to the α-position of arylacetonitriles or to catalyze the asymmetric cyanation of precursors. researchgate.net

Furthermore, advanced catalytic methods can generate chiral fluorinated nitriles directly. For example, palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles allows for the construction of molecules with two adjacent chiral centers, one of which bears a fluorine atom and the other a nitrile group. nih.gov Such strategies are at the forefront of synthetic chemistry, providing access to complex and highly functionalized fluorinated compounds with precise stereochemical control. nih.govmdpi.com

Novel Reagents and Methodologies for Introducing Trifluoromethyl Groups

The incorporation of trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, lending molecules enhanced metabolic stability and lipophilicity. researchgate.net The synthesis of compounds like this compound relies on effective trifluoromethylation methods. Recent advancements have moved beyond harsh, traditional techniques to offer milder and more versatile strategies.

A significant class of modern trifluoromethylating agents includes electrophilic ("CF₃⁺") sources. nih.gov Reagents such as Togni's reagents (hypervalent iodine compounds like 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are now widely used. researchgate.netchinesechemsoc.org These shelf-stable compounds can trifluoromethylate a variety of nucleophiles, including arenes and heteroarenes, often with the assistance of a metal catalyst. nih.govbeilstein-journals.org For instance, the palladium-catalyzed ortho-trifluoromethylation of certain heterocycle-substituted arenes has been achieved using Umemoto's reagents. beilstein-journals.org These methods are crucial for creating the bis-trifluoromethylated aromatic core required for the target molecule.

Another major advancement is the development of radical trifluoromethylation. chinesechemsoc.org This approach generates a trifluoromethyl radical (•CF₃) that can react with aromatic rings. nih.govchinesechemsoc.org Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) serve as effective precursors to the •CF₃ radical, often initiated by an oxidant or through photoredox catalysis. chinesechemsoc.orgresearchgate.net Photoredox catalysis, in particular, represents a mild and powerful strategy, using visible light to initiate the radical process, thus avoiding the need for high temperatures or harsh reagents.

Nucleophilic trifluoromethylation strategies also continue to evolve. The Ruppert-Prakash reagent (TMSCF₃) remains a widely used source for "CF₃⁻", typically activated by a fluoride (B91410) source to trifluoromethylate electrophiles. chinesechemsoc.org More recently, stable copper-based reagents, such as (Trifluoromethyl)tris(triphenylphosphine)copper(I), have been developed as air-stable, easy-to-handle solids for the trifluoromethylation of iodoarenes. tcichemicals.com These varied methodologies provide synthetic chemists with a robust toolkit for the precise introduction of CF₃ groups onto aromatic rings, enabling the construction of complex molecules like this compound.

| Methodology Type | Example Reagent(s) | Key Features |

| Electrophilic Trifluoromethylation | Togni's Reagents, Umemoto's Reagents nih.govresearchgate.net | Shelf-stable, versatile reagents for reacting with nucleophiles; often used with metal catalysis. beilstein-journals.org |

| Radical Trifluoromethylation | Langlois' Reagent (CF₃SO₂Na), CF₃SO₂Cl chinesechemsoc.orgresearchgate.net | Generates •CF₃ radical; can be initiated by oxidants or photoredox catalysis under mild conditions. chinesechemsoc.org |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF₃), CuCF₃ Complexes chinesechemsoc.orgtcichemicals.com | Provides a "CF₃⁻" source for reaction with electrophiles; copper reagents offer improved stability and handling. tcichemicals.com |

Purification and Isolation Techniques for Research Applications

The isolation of this compound in high purity is essential for its use in research and development. The purification strategy is dictated by the scale of the synthesis and the physical properties of the compound and its impurities.

For laboratory-scale purification, silica (B1680970) gel column chromatography is the most prevalent technique. The compound's moderate polarity, imparted by the nitrile group balanced by the fluorinated aromatic ring, allows for effective separation using a non-polar/polar solvent system. A common mobile phase consists of a gradient of ethyl acetate (B1210297) in a non-polar solvent like heptane (B126788) or hexane. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure product.

Following chromatography, or as an alternative purification method, crystallization can be employed. This involves dissolving the crude material in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

For larger quantities or to remove residual solvents and volatile impurities, bulb-to-bulb distillation under reduced pressure (Kugelrohr distillation) can be an effective method. orgsyn.org This technique is suitable for thermally stable oils or low-melting solids and minimizes thermal decomposition by lowering the boiling point. After purification, the organic phase is typically washed with aqueous solutions, such as saturated sodium bicarbonate, to remove acidic impurities, and brine to aid in phase separation, before being dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). orgsyn.org

The identity and purity of the final product are confirmed using a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to quantify purity, while structural confirmation is achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Infrared (IR) spectroscopy.

| Purification Technique | Principle | Typical Application |

| Column Chromatography | Differential adsorption to a stationary phase (e.g., silica gel). | Primary purification method for removing byproducts and unreacted starting materials on a lab scale. |

| Crystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | Purification of solid products to achieve high purity; removal of soluble impurities. |

| Bulb-to-Bulb Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of thermally stable liquids or low-melting solids; removal of non-volatile or highly volatile impurities. orgsyn.org |

| Aqueous Wash | Partitioning of impurities between an organic solvent and an aqueous solution (e.g., NaHCO₃). | Removal of acidic or basic impurities from the organic product solution. orgsyn.org |

Reactivity and Mechanistic Studies of 2,4 Bis Trifluoromethyl Phenylacetonitrile

Nucleophilic Reactions of the Acetonitrile (B52724) Moiety

The presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring significantly increases the acidity of the α-protons (the protons on the carbon adjacent to the cyano group). This enhanced acidity facilitates the formation of a stabilized carbanion, which is a potent nucleophile and central to the reactivity of the acetonitrile portion of the molecule.

The carbanion generated from 2,4-Bis(Trifluoromethyl)Phenylacetonitrile readily participates in nucleophilic addition reactions with a variety of electrophiles. A prominent example is the Knoevenagel condensation and related aldol-type reactions. nih.govmagritek.com In these reactions, a base is used to deprotonate the phenylacetonitrile (B145931), forming the nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of an aldehyde or ketone.

The general mechanism involves:

Carbanion Formation: A base abstracts a proton from the α-carbon of this compound.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the electrophile (e.g., an aldehyde), forming a tetrahedral intermediate.

Protonation & Dehydration: The intermediate is protonated to form a β-hydroxy nitrile (an aldol addition product). This intermediate often undergoes subsequent dehydration, especially under heating, to yield a more stable α,β-unsaturated nitrile. magritek.com

While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar compounds. The strong electron-withdrawing groups are expected to favor the formation of the condensation product.

Table 1: Predicted Knoevenagel Condensation of this compound with Benzaldehyde

| Reactant 1 | Reactant 2 | Base Catalyst (Example) | Expected Product | Reaction Type |

| This compound | Benzaldehyde | Piperidine / Acetic Acid | 2-(2,4-Bis(trifluoromethyl)phenyl)-3-phenylacrylonitrile | Knoevenagel Condensation |

The stabilized carbanion of this compound can act as a Michael donor in conjugate addition reactions. organicreactions.org In this type of reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other suitable Michael acceptor.

The reaction proceeds via the following steps:

Formation of the phenylacetonitrile carbanion using a suitable base.

The carbanion attacks the β-position of the Michael acceptor (e.g., an enone), leading to the formation of a new carbon-carbon bond and an enolate intermediate.

Protonation of the enolate during workup yields the final 1,5-dicarbonyl compound or a related structure.

The efficiency of this reaction is enhanced by the stability of the nucleophilic carbanion, making highly substituted phenylacetonitriles like the 2,4-bis(trifluoromethyl) derivative suitable candidates for this transformation.

The core of the acetonitrile moiety's reactivity lies in its carbanion chemistry. The acidity of the α-protons is significantly enhanced by three factors:

The Cyano Group: The nitrile group is strongly electron-withdrawing through both induction and resonance, stabilizing the adjacent negative charge.

The Phenyl Ring: The aromatic ring provides further delocalization and stabilization of the carbanion.

Trifluoromethyl Groups: The two -CF₃ groups are powerful electron-withdrawing substituents due to the high electronegativity of fluorine atoms (a strong -I inductive effect). mdpi.comnih.gov

This cumulative electron withdrawal makes the α-protons of this compound considerably more acidic than those of unsubstituted phenylacetonitrile. Consequently, a stable carbanion can be generated even with relatively mild bases. This increased stability, however, also implies that the carbanion is less basic and potentially less reactive than the carbanion of phenylacetonitrile itself. This delicate balance between stability and nucleophilicity is a key consideration in designing synthetic routes involving this compound.

Table 2: Factors Influencing Carbanion Stability

| Feature | Effect on α-Proton Acidity | Stabilizing Influence |

| Cyano (-CN) Group | Increase | Strong inductive and resonance electron withdrawal. |

| Phenyl Ring | Increase | Resonance delocalization of the negative charge into the aromatic π-system. |

| 2,4-Bis(Trifluoromethyl) (-CF₃) Groups | Strong Increase | Powerful inductive electron withdrawal from the phenyl ring, which in turn withdraws density from the α-carbon, stabilizing the conjugate base. nih.gov |

Reactions Involving the Bis-Trifluoromethylated Phenyl Ring

The phenyl ring of this compound is heavily deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups: the two -CF₃ groups and, to a lesser extent, the -CH₂CN group.

Electrophilic aromatic substitution (EAS) on this ring system is expected to be extremely difficult and require harsh reaction conditions. wikipedia.org The regiochemical outcome of any such substitution is determined by the directing effects of the existing substituents. pressbooks.pub

Trifluoromethyl Group (-CF₃): This group is a powerful deactivator and a strong meta-director due to its potent electron-withdrawing inductive effect. study.comwikipedia.orgyoutube.com

Cyanomethyl Group (-CH₂CN): This group is also deactivating but is generally considered an ortho, para-director.

In this specific molecule, the directing effects can be analyzed as follows:

The -CF₃ group at the C-2 position directs incoming electrophiles to its meta positions, C-4 (already substituted) and C-6.

The -CF₃ group at the C-4 position directs incoming electrophiles to its meta positions, C-2 (already substituted) and C-6.

The -CH₂CN group at the C-1 position directs to its ortho (C-2 and C-6) and para (C-4) positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Ring | Substituent | Influence of C-2 CF₃ | Influence of C-4 CF₃ | Influence of C-1 CH₂CN | Predicted Outcome for EAS |

| C-3 | H | ortho (unfavored) | ortho (unfavored) | meta (unfavored) | Highly Unlikely |

| C-5 | H | para (unfavored) | ortho (unfavored) | meta (unfavored) | Highly Unlikely |

| C-6 | H | meta (favored) | meta (favored) | ortho (favored) | Most Probable Site |

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAᵣ). The two trifluoromethyl groups, being powerful electron-withdrawing groups, significantly reduce the electron density of the benzene (B151609) ring. This electron deficiency makes the aromatic core susceptible to attack by nucleophiles.

The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to occur. The strong electron-withdrawing nature of the two CF₃ groups effectively stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby facilitating the substitution reaction.

Common nucleophiles that can participate in such reactions include alkoxides, amines, and thiolates. The position of substitution will be directed by the existing substituents.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Activating/Deactivating Groups | Predicted Outcome |

|---|---|---|

| C5 | Ortho and para to CF₃ groups | Favorable |

| C3 | Ortho and para to CF₃ groups | Favorable |

Note: This table is based on established principles of SNAᵣ reactions and requires experimental verification for this specific compound.

Metalation and Derivatization of the Aromatic Core

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the cyanomethyl group can potentially act as a directed metalating group (DMG). However, the acidity of the benzylic protons of the acetonitrile moiety complicates this approach, as deprotonation at this position is often more favorable.

Alternatively, the strong electron-withdrawing effect of the trifluoromethyl groups can facilitate metalation at the positions ortho to them. The use of strong lithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially lead to deprotonation of the aromatic ring. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new functional groups.

Potential Derivatization Reactions Following Metalation:

Alkylation: Reaction with alkyl halides.

Hydroxylation: Reaction with sources of electrophilic oxygen.

Carboxylation: Reaction with carbon dioxide.

Silylation: Reaction with silyl halides.

Fluorine-Specific Reactivity and Unusual Transformations

The trifluoromethyl groups are generally considered to be highly stable. However, under specific conditions, the C-F bonds can participate in reactions.

Activation of C-F bonds typically requires harsh reaction conditions or the use of specific reagents, such as strong Lewis acids or low-valent transition metal complexes. Reactions involving the partial reduction of a CF₃ group to a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group are of significant interest in medicinal chemistry. Such transformations on this compound would likely require specialized catalytic systems.

Mechanistic Investigations (Computational and Experimental)

Detailed mechanistic investigations are essential to fully understand the reactivity of this compound.

Experimental kinetic studies, such as monitoring reaction rates under different conditions (temperature, concentration of reactants, solvent polarity), would provide valuable data to elucidate reaction mechanisms. For instance, in nucleophilic aromatic substitution reactions, determining the reaction order with respect to the nucleophile and the substrate can help confirm the two-step nature of the SNAᵣ mechanism.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways and calculate activation energies and reaction enthalpies. These theoretical calculations can provide insights into the transition state geometries and the relative stability of intermediates, complementing experimental findings.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

Note: This is an illustrative table. Actual kinetic data would need to be determined experimentally.

Identification of Reaction Intermediates

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two trifluoromethyl groups and the nitrile functional group. These groups influence the acidity of the benzylic protons and the susceptibility of the aromatic ring to nucleophilic attack.

In reactions involving the deprotonation of the α-carbon (the carbon adjacent to the nitrile group), a carbanion intermediate is formed. This carbanion is stabilized by the electron-withdrawing effects of both the nitrile group and the trifluoromethyl-substituted phenyl ring. The stability of this intermediate is crucial for subsequent reactions, such as alkylations or condensations.

In the context of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a group on the aromatic ring, a Meisenheimer complex is a key intermediate. The strong electron-withdrawing properties of the trifluoromethyl groups would stabilize such an intermediate, making the phenyl ring of this compound a potential substrate for these types of reactions, particularly if a suitable leaving group is present on the ring.

Table 1: Potential Reaction Intermediates in Reactions of this compound

| Reaction Type | Intermediate | Stabilizing Factors |

| Deprotonation at α-carbon | Carbanion | - Inductive effect of the nitrile group- Resonance delocalization onto the nitrile group- Inductive effect of the trifluoromethyl groups |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | - Strong electron-withdrawing nature of two CF3 groups- Delocalization of negative charge across the aromatic ring |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, thereby elucidating reaction mechanisms. For a compound like this compound, DFT calculations can provide valuable insights into its reactivity.

DFT studies can be employed to:

Calculate the pKa of the benzylic protons: By calculating the energies of the protonated and deprotonated species, DFT can predict the acidity of the α-carbon, which is fundamental to understanding its carbanion-forming ability.

Model transition states: For any proposed reaction mechanism, DFT can be used to locate the transition state structure and calculate its energy. This allows for the determination of the activation energy barrier, providing a quantitative measure of the reaction's feasibility.

Analyze the stability of intermediates: The energies of potential intermediates, such as the carbanion or a Meisenheimer complex, can be calculated to assess their stability and likelihood of formation.

Map the reaction pathway: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

For instance, a DFT study on the reaction of a similar compound, involving hexafluoro-2-butyne with furan derivatives, utilized the B3LYP hybrid functional with a 6-311+G(d,p) basis set to investigate the reaction's feasibility and transition states. nih.gov Such computational approaches could be applied to study the reactions of this compound to predict its behavior and guide experimental work. Studies on other complex molecules have used DFT to determine properties like detonation performance and thermal stability by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.gov

Table 2: Application of DFT in Studying the Reactivity of this compound

| DFT Application | Information Gained | Significance |

| Geometry Optimization | Provides the most stable 3D structure of the molecule. | Foundation for all other calculations. |

| Frequency Analysis | Confirms that optimized structures are true minima or transition states. | Ensures the reliability of the computational model. |

| HOMO-LUMO Gap Calculation | Indicates the electronic excitability and kinetic stability of the molecule. | Helps in predicting reactivity in various chemical reactions. nih.gov |

| Transition State Search | Identifies the energy barrier for a reaction. | Allows for the prediction of reaction rates and feasibility. |

| Reaction Coordinate Mapping | Elucidates the step-by-step mechanism of a reaction. | Provides a detailed understanding of how reactants are converted to products. |

While specific DFT studies on this compound are not readily found, the established utility of these computational methods in organic chemistry provides a clear framework for how its reactivity and reaction mechanisms can be rigorously investigated. nih.govnih.govresearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. nih.gov

For 2,4-Bis(Trifluoromethyl)Phenylacetonitrile (C₁₀H₅F₆N), the theoretical exact mass can be calculated. In an HRMS analysis, the measured mass of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to this theoretical value to confirm the elemental composition.

Under electron ionization (EI) conditions, the molecule would undergo fragmentation. The mass spectrum would show a molecular ion peak (m/z 253.04) and several fragment ions. Common fragmentation pathways would include the loss of a hydrogen atom, a cyano group (-CN), or a trifluoromethyl group (-CF₃). The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)phenylacetonitrile (B1294351) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of analyzing this compound, ESI-MS would typically involve dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and introducing it into the mass spectrometer.

During ESI-MS analysis, electrochemical reactions can sometimes occur, leading to the observation of oxidation products like dehydro and radical cations. rsc.org The choice of solvent and the sample introduction rate can influence these reactions; for instance, lower flow rates may increase the extent of oxidation. rsc.org For a compound like this compound, ESI-MS would be expected to generate protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺ or [M+K]⁺), allowing for the precise determination of its molecular weight. rsc.org Tandem mass spectrometry (ESI-MS/MS) could be further employed to induce fragmentation and gain structural insights, as has been demonstrated with related trifluoromethylated aromatic compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile organic compounds. Given that related compounds like 4-(Trifluoromethyl)phenylacetonitrile have a boiling point of 131-132 °C at 20 mmHg, GC-MS is a highly suitable method for the analysis of this compound. sigmaaldrich.comsigmaaldrich.com

In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions, which together form a unique mass spectrum that acts as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for similar molecules, such as 4-(Trifluoromethyl)phenylacetonitrile and the parent compound Benzyl (B1604629) Nitrile, which can be used for comparison and identification. nist.govnist.gov

Fragmentation Pathways and Structural Elucidation

The fragmentation pattern observed in the mass spectrum provides crucial information for structural elucidation. In electron ionization mass spectrometry (EI-MS), the high energy leads to predictable bond cleavages. For this compound, the following fragmentation pathways can be anticipated based on its structure and data from analogous compounds:

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (mass 69 u). This is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds. nih.gov

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group (-CH₂CN) can occur.

Loss of the Nitrile Group (•CN): The molecule may lose a nitrile radical.

Rearrangements: Like benzyl cyanide, the molecular ion might undergo rearrangement to form stable structures such as the tropylium (B1234903) ion before further fragmentation. nist.gov

Analysis of these fragmentation patterns allows for the confirmation of the presence and position of the trifluoromethyl groups and the cyanomethyl substituent on the phenyl ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies.

Vibrational Analysis of Functional Groups

The this compound molecule consists of several functional groups whose vibrations can be analyzed to confirm its structure. niscpr.res.in Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to perform detailed vibrational assignments based on potential energy distributions (PED). niscpr.res.inniscair.res.inresearchgate.net

Key vibrational modes include:

C-H Vibrations: Aromatic C-H stretching vibrations typically occur in the 3100–3000 cm⁻¹ region. ijsrst.com In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear at lower frequencies. ijsrst.combjp-bg.com

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are expected in the 1660–1420 cm⁻¹ range. ijsrst.combjp-bg.com

CF₃ Vibrations: The trifluoromethyl groups have characteristic symmetric and antisymmetric stretching modes, as well as deformation and rocking vibrations. bjp-bg.com

Identification of Characteristic Bands for C≡N and Ar-CF₃ Moieties

The most diagnostic spectral features for this compound are the bands corresponding to the nitrile (C≡N) and trifluoromethyl (Ar-CF₃) groups.

Nitrile (C≡N) Stretching: The C≡N triple bond exhibits a strong, sharp absorption band in the infrared spectrum. This stretching vibration typically appears in the range of 2260-2220 cm⁻¹. msu.edu This band is a clear indicator of the presence of the nitrile functional group.

Aryl-CF₃ Vibrations: The trifluoromethyl groups attached to the aromatic ring give rise to several strong bands, primarily due to C-F stretching. Based on studies of similar compounds like 4-(Trifluoromethyl)phenylacetonitrile, these vibrations are well-characterized. bjp-bg.com The symmetric and antisymmetric stretching vibrations are particularly intense and serve as reliable markers for the Ar-CF₃ moiety. bjp-bg.com

The table below summarizes the characteristic vibrational frequencies for these key functional groups based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| C≡N | Stretching | 2260 - 2220 | msu.edu |

| Ar-CF₃ | Symmetric Stretching | 1290 - 1235 | bjp-bg.com |

| Ar-CF₃ | Antisymmetric Stretching | 1226 - 1200 | bjp-bg.com |

| Ar-CF₃ | Deformation | 690 - 510 | bjp-bg.com |

| Ar-CF₃ | Rocking | 460 - 350 | bjp-bg.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions) in the benzene (B151609) ring.

The substitution pattern on the benzene ring influences the exact wavelength of maximum absorbance (λ_max). The presence of two electron-withdrawing trifluoromethyl groups and a cyanomethyl group is expected to cause a shift in the absorption bands compared to unsubstituted benzene. Studies on related molecules such as benzonitrile (B105546) and acetophenone (B1666503) show characteristic absorptions in the ultraviolet region. science-softcon.de The UV-Vis spectrum of this compound would be expected to display distinct absorption bands characteristic of its substituted aromatic system, which are useful for quantitative analysis and for studying the electronic properties of the molecule.

Electronic Transitions and Absorption Properties

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by electronic transitions within the aromatic system and the nitrile functional group. The primary electronic transitions anticipated are π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The benzene ring is the principal chromophore in the molecule. The substitution pattern, with two strongly electron-withdrawing trifluoromethyl groups and an electron-withdrawing nitrile group attached to the methylene (B1212753) bridge, will influence the energy of these transitions. These substitutions are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene, moving the absorption bands to longer wavelengths.

Expected Electronic Absorption Data for this compound

| Expected Transition | Probable λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π* (Phenyl Ring) | ~260-280 | ~200-500 |

| π→π* (Phenyl Ring, higher energy) | ~200-220 | ~7,000-10,000 |

| n→π* (Nitrile Group) | Weak, likely obscured | Low |

Note: The data in this table is hypothetical and based on the expected behavior of the compound.

Solvatochromic Effects and Electronic Structure Correlation

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. For this compound, observable solvatochromic effects are anticipated due to the presence of the polar trifluoromethyl and nitrile groups.

The ground state of the molecule is expected to have a certain dipole moment. Upon electronic excitation, the charge distribution within the molecule can change, leading to an excited state with a different dipole moment. The extent to which a solvent can stabilize the ground state versus the excited state will determine the direction and magnitude of the solvatochromic shift.

Nonpolar Solvents: In nonpolar solvents like hexane, the absorption spectrum would represent the electronic transitions of the molecule with minimal intermolecular interactions.

Polar Aprotic Solvents: In polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, dipole-dipole interactions between the solvent and the solute will occur. If the excited state is more polar than the ground state, these solvents will stabilize the excited state more, leading to a red shift (positive solvatochromism).

Polar Protic Solvents: In polar protic solvents like ethanol (B145695) or methanol, hydrogen bonding interactions can occur, particularly with the nitrogen atom of the nitrile group. These specific interactions can further influence the electronic structure and lead to significant spectral shifts.

The correlation between the observed solvatochromic shifts and the electronic structure can provide valuable information about the nature of the excited state and the change in dipole moment upon excitation.

Hypothetical Solvatochromic Shifts for this compound

| Solvent | Polarity Index | Expected λmax (nm) for main π→π* transition |

| Hexane | 0.1 | ~265 |

| Dichloromethane | 3.1 | ~268 |

| Acetonitrile | 5.8 | ~270 |

| Ethanol | 4.3 | ~272 |

Note: The data in this table is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule, revealing the spatial arrangement of the phenyl ring, the trifluoromethyl groups, and the acetonitrile moiety.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces such as dipole-dipole interactions involving the CF3 and CN groups, or potential weak C-H···F or C-H···N hydrogen bonds.

This detailed structural information is crucial for understanding the physical properties of the compound in the solid state and can be used to correlate with its spectroscopic properties and theoretical calculations.

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| C-C (aromatic) bond lengths | ~1.38-1.40 Å |

| C-C (alkyl) bond lengths | ~1.50-1.54 Å |

| C≡N bond length | ~1.14-1.16 Å |

| C-F bond lengths | ~1.33-1.35 Å |

| Intermolecular contacts | Potential F···H or N···H interactions |

Note: The data in this table is hypothetical and represents typical ranges for such a molecule.

Based on a thorough search of available scientific literature, detailed computational and theoretical studies specifically for the compound This compound are not publicly available. Research focusing on Density Functional Theory (DFT) calculations, molecular orbital analysis (HOMO-LUMO), atomic charge distributions, molecular dynamics, or crystal packing for this specific isomer could not be located.

While computational studies have been conducted on related isomers, such as 2-(trifluoromethyl)phenylacetonitrile (B128601) and 3,5-bis(trifluoromethyl)phenylacetonitrile (B1361174) derivatives, the strict requirement to focus solely on the 2,4-isomer prevents the inclusion of data from these other compounds.

Therefore, it is not possible to provide the requested in-depth article with detailed research findings and data tables for the specified outline sections (5.1 through 5.2.2) for "this compound" at this time.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, which are crucial for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental spectra and can be instrumental in confirming the structure of a synthesized compound.

Below is an illustrative table of the kind of data that would be generated from such a study. Note: The following data is for the related compound 4-(Trifluoromethyl)phenylacetonitrile (B1294351) and is provided as an example of the output of such a computational study.

| Atom | Computed Chemical Shift (ppm) for 4-TFMPAN |

|---|---|

| C1 | 116.8 |

| C2 | 125.8 |

| C3 | 130.1 |

| C4 | 132.5 |

| C5 | 123.8 |

| C6 | 129.5 |

| C7 (CH₂) | 22.5 |

| C8 (CN) | 117.9 |

| H10 | 7.6 |

| H11 | 7.7 |

| H13 | 7.7 |

| H14 | 7.6 |

| H15 (CH₂) | 3.9 |

This table is based on data for a related isomer and is for illustrative purposes only.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of the experimental spectra. The theoretical vibrational analysis for a molecule like 2,4-bis(trifluoromethyl)phenylacetonitrile would involve calculating the harmonic vibrational frequencies and comparing them with the experimental FT-IR and FT-Raman spectra.

Potential Energy Distribution (PED) analysis is often carried out to provide a detailed description of the vibrational modes. This would allow for the assignment of specific vibrational modes to the observed spectral bands, such as C-H stretching, C-C stretching of the aromatic ring, and the characteristic vibrations of the trifluoromethyl and nitrile functional groups.

The following table illustrates the type of data that would be generated from a computational study of vibrational frequencies. Note: This data is a representative example based on studies of related phenylacetonitrile (B145931) derivatives and is intended for illustrative purposes.

| Vibrational Mode | Computed Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Variable | Variable |

| C≡N stretch | 2250-2240 | Medium | Medium |

| C-C stretch (ring) | 1600-1450 | Variable | Variable |

| CH₂ scissoring | 1470-1440 | Medium | Weak |

| C-F stretch (CF₃) | 1350-1120 | Strong | Medium |

| CH₂ wagging | 1350-1150 | Medium | Weak |

This table presents typical ranges for vibrational frequencies and is for illustrative purposes only.

Reaction Modeling and Transition State Analysis

For a molecule like this compound, reaction modeling could be used to study various transformations, such as nucleophilic addition to the nitrile group or electrophilic substitution on the aromatic ring. Transition state analysis would be crucial in understanding the kinetics of these reactions.

However, a review of the current scientific literature does not reveal specific studies on the reaction modeling or transition state analysis for this compound. Such studies would provide valuable insights into its reactivity and potential synthetic applications.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a key starting material for the construction of intricate molecular architectures. The nitrile functional group and the activated methylene (B1212753) group provide reactive sites for a variety of chemical transformations, while the bis(trifluoromethyl)phenyl moiety imparts specific steric and electronic properties to the resulting products.

Precursor for Pharmacologically Active Compounds

The introduction of trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. jelsciences.com While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the analogous m-trifluoromethyl benzyl (B1604629) nitrile is a known key intermediate in the synthesis of pharmaceutical compounds. google.com Phenylacetonitrile (B145931) derivatives, in general, are recognized as useful intermediates for complex organic compounds, including dyes and pharmaceuticals. google.com The structural features of this compound make it a promising candidate for the synthesis of novel bioactive molecules, where the trifluoromethyl groups can significantly influence the pharmacological profile.

Synthesis of Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, with over 70% of biologically active molecules possessing a heterocyclic core. researchgate.net The development of synthetic routes to trifluoromethylated heterocycles is, therefore, an area of significant interest. researchgate.netrsc.org Phenylacetonitrile and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles. nih.govorganic-chemistry.org For instance, a transition-metal-free method for the synthesis of 2-aminopyridines utilizes phenylacetonitrile derivatives as starting materials. acs.org This suggests the potential for this compound to be employed in similar synthetic strategies to produce highly functionalized and fluorinated pyridines and other heterocyclic systems. The reactivity of the nitrile and adjacent methylene group allows for participation in cyclization reactions to form diverse ring structures.

Intermediate in the Formation of Novel Fluorinated Compounds

Role in Catalysis and Ligand Design

The electronic properties of the 2,4-bis(trifluoromethyl)phenyl group make it an attractive component in the design of ligands for transition metal catalysis and in the development of organocatalysts.

Ligands for Transition Metal Catalysts

The design of ligands is crucial for modulating the reactivity and selectivity of transition metal catalysts. Electron-deficient ligands can enhance the catalytic activity of metals in various cross-coupling reactions. A study has reported the synthesis of air-stable platinum and palladium complexes featuring bis[2,4-bis(trifluoromethyl)phenyl]phosphinous acid ligands. researchgate.netnih.gov These ligands, bearing the strongly electron-withdrawing and sterically demanding 2,4-bis(trifluoromethyl)phenyl group, are of interest for their potential in catalysis. researchgate.netnih.gov The successful incorporation of this specific phenyl moiety into phosphinous acid ligands demonstrates the feasibility of using 2,4-bis(trifluoromethyl)phenyl-containing precursors for the development of novel ligands for catalysis-relevant metals like palladium. researchgate.netnih.govnih.govnsf.govacs.org

| Metal | Ligand Type | Potential Application |

| Palladium (Pd) | Phosphinous Acid | Cross-coupling reactions |

| Platinum (Pt) | Phosphinous Acid | Catalysis Research |

Chiral Auxiliaries and Organocatalyst Components

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. The development of new organocatalysts is a continuous effort. While there are no direct reports on the use of this compound as a chiral auxiliary or organocatalyst, a closely related compound, 3,5-Bis(trifluoromethyl) phenylammonium triflate, has been developed as a green organocatalyst for the synthesis of indeno[1,2-b]pyridines. jourcc.com This highlights the potential of the bis(trifluoromethyl)phenyl scaffold in designing new catalysts. Furthermore, organocatalytic reactions involving trifluoromethylated compounds are an active area of research for the construction of chiral molecules with fluorine-containing stereocenters. cas.cnnih.gov

| Catalyst Type | Related Compound | Application |

| Ammonium Salt | 3,5-Bis(trifluoromethyl) phenylammonium triflate | Synthesis of Indeno[1,2-b]pyridines |

Functional Materials and Supramolecular Chemistry

There is no direct evidence in the reviewed literature of this compound being used as a component in the synthesis of photoresponsive or photochromic materials. The design of such materials often involves the incorporation of specific chromophores that can undergo reversible isomerization upon light irradiation. While the phenylacetonitrile backbone can be a versatile scaffold, there are no published studies that specifically utilize the 2,4-bis(trifluoromethyl) substitution pattern for this purpose.

The field of molecular recognition and sensing often employs molecules with specific binding sites and signaling units. The trifluoromethyl groups on a phenyl ring can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for host-guest chemistry. However, a review of the current scientific literature does not indicate that this compound has been specifically employed as a key component in the design of molecular sensors or for applications in molecular recognition.

Organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), rely on the tailored electronic properties of their constituent molecules. The electron-withdrawing nature of trifluoromethyl groups can be advantageous in creating n-type organic semiconductors. For instance, related compounds like 4-(trifluoromethyl)phenylacetonitrile (B1294351) have been used in the preparation of novel n-type organic semiconductors. sigmaaldrich.com Specifically, it was a precursor to 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene (B1252955) derivative. sigmaaldrich.com

Furthermore, the broader class of trifluoromethyl-substituted biphenyls has been explored as building blocks for amorphous organic field-effect transistors with balanced ambipolarity and high ambient stability. rsc.orgresearchgate.net These studies highlight the potential of trifluoromethyl groups to enhance oxidative stability and moisture resistance in organic electronic materials. rsc.org However, there is no specific mention in the literature of this compound being directly used or incorporated into such materials.

The following table provides a summary of related compounds and their applications in organic electronics, illustrating the general utility of trifluoromethyl-substituted aromatics in this field.

| Compound/Material Class | Application in Organic Electronics | Key Findings |

| 4-(Trifluoromethyl)phenylacetonitrile | Precursor for an n-type organic semiconductor | Used to synthesize a cyano-substituted distyrylbenzene derivative. sigmaaldrich.com |

| Trifluoromethyl-substituted biphenyls | Building blocks for amorphous OFETs | Resulted in materials with balanced ambipolarity and high ambient stability. rsc.orgresearchgate.net |

It is important to note that the applications listed above are for related compounds and not for this compound itself. Further research would be necessary to determine if the 2,4-isomer possesses similar or advantageous properties for these applications.

Biological and Medicinal Chemistry Applications Excluding Dosage/administration

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies for 2,4-Bis(Trifluoromethyl)Phenylacetonitrile are not available in the current body of scientific literature. Such studies would typically involve the synthesis and biological evaluation of a series of analogs to determine the impact of structural modifications on activity.

The influence of the 2,4-bis-trifluoromethyl substitution pattern on the biological activity and potency of a phenylacetonitrile (B145931) scaffold has not been specifically elucidated. Generally, the introduction of trifluoromethyl groups can lead to enhanced biological activity through various mechanisms, including increased binding affinity to target proteins and altered electronic properties that can favor specific intermolecular interactions. However, without experimental data, the precise impact of this substitution on any particular biological target remains unknown.

The effects of the two fluorine-containing trifluoromethyl groups on the pharmacokinetic and pharmacodynamic profiles of this compound have not been reported. It is well-understood that fluorination can block metabolic pathways, thereby increasing a drug's half-life, and can also modulate lipophilicity, which affects absorption, distribution, and excretion. The specific consequences of the 2,4-substitution pattern on these properties are yet to be determined.

Target Identification and Validation

There are no published studies that identify or validate specific biological targets for this compound.

No data from binding assays of this compound with any biological receptors or enzymes have been made public. Such studies are essential for understanding the mechanism of action of a compound.

While trifluoromethylated compounds are known to be effective kinase inhibitors, there is no specific information available regarding the ability of this compound to modulate the activity of any enzyme, including kinases.

Preclinical Development and Lead Optimization

Given the lack of foundational biological data, there is no information to suggest that this compound has entered preclinical development or has been the subject of lead optimization studies.

Application in Drug Discovery and Development Programs

While specific drug discovery programs explicitly utilizing this compound are not widely reported in publicly available literature, the strategic importance of the bis(trifluoromethyl)phenyl moiety is evident from its presence in both investigational and approved therapeutic agents. This structural motif is recognized for its ability to enhance the efficacy and pharmacokinetic profiles of drug candidates. chemimpex.com

For instance, the isomeric 3,5-bis(trifluoromethyl)phenylacetonitrile (B1361174) serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com This is exemplified by its use in the development of the approved anticancer drug Selinexor, which features a 3,5-bis(trifluoromethyl)phenyl group. mdpi.com This highlights the value of the bis(trifluoromethyl)phenyl scaffold in designing molecules for oncology.

Furthermore, the approved drug Dutasteride, used for the treatment of benign prostatic hyperplasia, contains a 2,5-bis(trifluoromethyl)phenyl group. mdpi.comwikipedia.org The presence of this closely related isomer in a marketed drug underscores the pharmaceutical relevance of the bis(trifluoromethyl)phenyl substitution pattern for achieving desired pharmacological activity and drug-like properties. The use of these related compounds suggests that this compound holds significant potential as a versatile building block for the synthesis of novel bioactive molecules across various therapeutic areas. Trifluoromethylated phenylacetonitriles, in general, are considered important intermediates in the preparation of pharmaceutical compounds. google.comgoogle.com

Table 1: Examples of Drugs Containing Bis(Trifluoromethyl)Phenyl Moieties

| Drug Name | Chemical Moiety | Therapeutic Area |

| Selinexor | 3,5-Bis(trifluoromethyl)phenyl | Oncology |

| Dutasteride | 2,5-Bis(trifluoromethyl)phenyl | Benign Prostatic Hyperplasia |

Metabolic Stability and Biodistribution

The carbon-fluorine bond is exceptionally strong, which generally imparts a high degree of metabolic stability to the trifluoromethyl group. mdpi.com This functional group is often introduced into drug candidates to block metabolically labile positions, thereby increasing the compound's half-life and oral bioavailability. mdpi.comresearchgate.net The presence of two trifluoromethyl groups on the phenyl ring of this compound is expected to significantly enhance its resistance to oxidative metabolism by cytochrome P450 enzymes.

Insights into the potential metabolic pathways can be drawn from structurally similar compounds. For example, Dutasteride, which possesses a 2,5-bis(trifluoromethyl)phenyl group, is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. wikipedia.org The metabolism involves hydroxylation of the steroid core, while the bis(trifluoromethyl)phenyl moiety remains intact. wikipedia.org This suggests that for derivatives of this compound, metabolic transformations would likely occur at other positions in the molecule rather than on the fluorinated phenyl ring.

The biodistribution of compounds is significantly influenced by their lipophilicity. The trifluoromethyl group is highly lipophilic, and therefore, this compound is expected to be a lipophilic molecule. mdpi.com This property would favor its distribution into tissues. The biodistribution of radiolabeled compounds used in Positron Emission Tomography (PET) imaging, which often contain fluorine-18, is a key aspect of their development. The stability of the C-F bond is crucial to prevent defluorination and subsequent uptake of free fluoride (B91410) in bone. nih.gov The robust nature of the trifluoromethyl groups in this compound would likely contribute to a favorable biodistribution profile for its derivatives, with minimal in vivo defluorination.

Table 2: General Impact of Trifluoromethyl Groups on Pharmacokinetic Properties

| Pharmacokinetic Parameter | General Effect of Trifluoromethyl Group | Rationale |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Lipophilicity | Increased | The CF3 group is more lipophilic than a methyl group. |

| Bioavailability | Potentially Increased | Enhanced metabolic stability and membrane permeability. |

Environmental and Safety Considerations in Research

Handling and Storage Protocols for Laboratory Research

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the research. The protocols for 2,4-Bis(Trifluoromethyl)Phenylacetonitrile are informed by general practices for handling toxic and reactive nitriles.

Handling:

Due to the potential toxicity associated with the nitrile group and the reactivity of the trifluoromethyl groups, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. stanford.edu Researchers should always wear appropriate Personal Protective Equipment (PPE). Minimum PPE includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (double gloving is recommended). stanford.edu It is crucial to avoid inhalation of vapors, ingestion, and contact with skin and eyes. cnrs.fr In case of accidental contact, immediate and thorough washing of the affected area is necessary, and medical attention should be sought. stanford.edu A designated area for working with cyanide-containing compounds should be established, clearly marked with hazard warnings. stanford.edu

Storage:

Containers of this compound should be kept tightly closed when not in use to prevent the release of vapors. cnrs.frcnrs.fr Storage areas should be cool, dry, and well-ventilated, away from sources of heat or direct sunlight. iu.edu It is imperative to store this compound separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions. cnrs.frsgul.ac.uk Large quantities should be avoided in the primary laboratory space; instead, they should be kept in dedicated chemical storage cabinets. iu.edu Regular visual inspection of the container for any signs of deterioration or leakage is also a critical safety measure. iu.edu

| Precautionary Measure | Description |

| Engineering Controls | Work should be performed in a certified chemical fume hood to minimize inhalation exposure. stanford.edu |

| Personal Protective Equipment (PPE) | Includes a lab coat, chemical-resistant gloves (double gloving recommended), and safety glasses or goggles. stanford.edu |

| Designated Work Area | A specific, clearly marked area should be designated for handling the compound. stanford.edu |

| Container Integrity | Containers must be kept tightly sealed when not in use. cnrs.frcnrs.fr |

| Storage Location | Store in a cool, dry, well-ventilated area away from heat and incompatible substances. iu.edusgul.ac.uk |

| Incompatibility | Avoid storage with strong oxidizers, acids, and bases. cnrs.fr |

Waste Management and Disposal in Academic Settings

The disposal of this compound and its associated waste must adhere to strict environmental regulations to prevent contamination. As a halogenated organic compound containing nitrogen, it is classified as hazardous waste. bucknell.eduscienceready.com.auubc.ca

All waste materials, including contaminated PPE, glassware, and residual amounts of the compound, must be collected in designated, properly labeled, and sealed hazardous waste containers. illinois.edu It is crucial to segregate halogenated organic waste from non-halogenated waste streams, as their disposal methods differ significantly. bucknell.eduubc.ca Under no circumstances should this chemical be disposed of down the drain or in regular trash. scienceready.com.au

Academic institutions typically have an Environmental Health and Safety (EHS) office that provides specific guidelines and services for the disposal of hazardous chemical waste. Researchers must follow their institution's established procedures for waste collection, labeling, and pickup. lsuhsc.edu These procedures ensure that the waste is handled and disposed of by licensed professionals in accordance with all applicable environmental laws.

| Waste Stream | Disposal Protocol |

| Solid Waste | Contaminated items such as gloves, paper towels, and empty containers should be collected in a designated, sealed hazardous waste container. lsuhsc.edu |

| Liquid Waste | Unused or residual solutions containing the compound must be collected in a labeled, leak-proof container for halogenated organic waste. ubc.ca |

| Segregation | Halogenated waste must be kept separate from non-halogenated and other types of chemical waste. bucknell.edu |

| Institutional Procedures | Follow all guidelines provided by the institution's Environmental Health and Safety (EHS) department for waste pickup and disposal. lsuhsc.edu |

Regulatory Aspects in Chemical Research and Development

The use of this compound in research and development is governed by several regulatory frameworks designed to ensure chemical safety and environmental protection.

In the United States, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop and implement a written Chemical Hygiene Plan (CHP). upr.educornell.edu This plan must outline specific procedures for the safe handling of hazardous chemicals, including provisions for training, exposure monitoring, and the use of personal protective equipment. compliancy-group.com The OSHA Laboratory Standard (29 CFR 1910.1450) is particularly relevant, as it applies to the laboratory use of hazardous chemicals on a non-production basis. osha.govbard.edu

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary legislation governing chemical substances. croneri.co.uk For substances used in scientific research and development in quantities of less than one tonne per year, full registration is generally not required. cnrs.fr However, there is still a duty to understand and manage the risks associated with the substance. cnrs.fr If the compound is to be produced or imported in larger quantities, a formal registration process with the European Chemicals Agency (ECHA) would be necessary. trade.gov

Researchers must be aware of and comply with all applicable national and institutional regulations. This includes maintaining accurate records of chemical inventory and ensuring that Safety Data Sheets for all hazardous materials are readily accessible to laboratory personnel. cornell.edu

| Regulation | Jurisdiction | Key Requirements for Research |